Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structural features, which include a pyrazole ring fused with a pyridine system. It has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its biological activity and versatility in chemical reactions.
The compound can be synthesized through various methodologies, including one-pot reactions and microwave-assisted techniques. It has been studied extensively for its synthetic routes and biological applications, with significant contributions from research groups focusing on heterocyclic chemistry and drug development .
Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is classified as a pyrazolo[3,4-b]pyridine derivative. This classification is based on its structural framework, which includes a pyrazole moiety (a five-membered ring containing two nitrogen atoms) and a pyridine ring (a six-membered aromatic ring containing one nitrogen atom). The presence of ester functionality further categorizes it within the broader class of carboxylate esters.
The synthesis of ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be achieved through several methods:
The typical reaction conditions involve mixing equimolar amounts of 5-aminopyrazole derivatives, paraformaldehyde, and β-diketones with InCl₃ in water. The mixture is subjected to microwave irradiation or reflux under controlled temperatures for optimal yield. The progress of the reaction is monitored using thin-layer chromatography.
The molecular structure of ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate consists of:
This structural arrangement contributes to its chemical properties and biological activity.
The molecular formula for ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is C₁₁H₁₄N₂O₂. The compound has a molecular weight of approximately 218.25 g/mol.
Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can participate in various chemical reactions:
These reactions generally require careful control of conditions such as temperature, solvent choice, and reaction time to achieve desired outcomes with high selectivity.
The mechanism by which ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions within biological systems.
Studies have shown that derivatives of pyrazolo[3,4-b]pyridines exhibit various pharmacological activities including anti-inflammatory and anticancer properties. Further research into the specific mechanisms at play is ongoing.
Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically appears as a crystalline solid or powder. Its melting point and solubility characteristics are influenced by the substituents on the pyrazole and pyridine rings.
The compound is stable under normal laboratory conditions but may undergo hydrolysis in the presence of strong acids or bases. Its reactivity profile makes it suitable for various synthetic applications in organic chemistry.
Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate finds applications in:
This compound exemplifies the significance of heterocyclic chemistry in drug discovery and development.
Pyrazolopyridines represent a class of bicyclic heterocycles formed through the fusion of pyrazole and pyridine rings, yielding five structurally distinct isomers differentiated by bond connectivity and ring annulation patterns. These isomers are systematically classified as pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine (Fig. 1) [4]. Among these, the pyrazolo[3,4-b]pyridine system exhibits exceptional pharmaceutical relevance due to its structural resemblance to purine nucleobases (adenine/guanine), enabling biomolecular interactions critical for biological activity [4]. Within this specific isomer, the compound ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exemplifies a highly functionalized derivative strategically designed for enhanced bioactivity and stability.
Table 1: Structural Isomers of Pyrazolopyridine Systems
Fusion Type | Bond Connectivity | Pharmaceutical Prevalence | Key Structural Feature |
---|---|---|---|
Pyrazolo[3,4-b]pyridine | Bonds a-b | High (Dominant in drug design) | Purine isostere, planar bicyclic system |
Pyrazolo[3,4-c]pyridine | Bonds a-c | Moderate | Angular fusion |
Pyrazolo[4,3-c]pyridine | Bonds b-c | Low | Non-planar conformation |
Pyrazolo[4,3-b]pyridine | Bonds b-c | Low | Limited aromatic delocalization |
Pyrazolo[1,5-a]pyridine | Bonds c-d | Moderate | Linear fusion, electron-rich |
The [3,4-b] fusion pattern creates a planar, fully conjugated bicyclic system allowing extensive π-electron delocalization across both rings when substituted in the 1H-tautomeric form. This electronic configuration is fundamental to the compound's physicochemical behavior and bioactivity. The specific substitution pattern in ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate—featuring an ethyl carboxylate at C5 and methyl groups at N1, C3, and C6—optimizes electronic distribution while maintaining planarity essential for target binding [4] [8].
The 1H-pyrazolo[3,4-b]pyridine scaffold offers five principal sites for chemical modification (N1, C3, C4, C5, C6), each imparting distinct influences on the molecule's electronic profile, reactivity, and biological function. Statistical analysis of over 300,000 documented derivatives reveals strong positional preferences driven by synthetic accessibility and bioactivity optimization [4]:
Table 2: Positional Substitution Trends in 1H-Pyrazolo[3,4-b]pyridines
Position | Most Common Substituent | Frequency (%) | Example in Target Compound | Functional Role |
---|---|---|---|---|
N1 | Methyl | ~31% | Methyl | Blocks tautomerism, enhances stability |
C3 | Methyl | ~47% | Methyl | Steric modulation, electron donation |
C4 | Unsubstituted/Hydroxy | Variable | Hydrogen | H-bond acceptor capacity |
C5 | Ester/Carbonyl | ~35%* | Ethyl Carboxylate | Electronic withdrawal, H-bond acceptor |
C6 | Methyl/Aryl | ~22%* | Methyl | Steric shielding, modulates solubility |
*Frequency estimates based on C5/C6 diversity analysis in literature [4]
N1-Substitution: Methyl dominates (~31% prevalence), as exemplified in the target compound. This substitution prevents N2-tautomer formation, locks the ring system in the thermodynamically favored 1H-form, and simplifies regiochemistry during synthesis [4] [8]. Larger alkyl groups (ethyl, propyl) or aryl rings (phenyl) appear in ~23% and ~15% of compounds, respectively, primarily to modulate lipophilicity or steric bulk [4].
C3-Functionalization: Methyl substitution prevails (~47%), providing electron-donating effects that enhance nucleophilicity at adjacent positions (C4) while minimizing steric clash. Amino (~4.7%) and carbonyl groups (~2.2%) are less common but critically important for kinase inhibition or metal chelation [4]. The methyl group in ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate aligns with the majority preference, balancing electronic and steric effects.
C5-Decoration: Electron-withdrawing groups, particularly esters (e.g., ethyl carboxylate), are prevalent at C5 (~35% of derivatives) [4] [9] [10]. This group exerts a strong electron-withdrawing effect, acidifying adjacent protons (C4/C6) and facilitating nucleophilic displacement reactions. Its presence in the target compound enables further derivatization via hydrolysis, amidation, or reduction, making it a versatile synthetic handle.
C6-Modification: Methyl substitution at C6, as featured in the target molecule, occurs in approximately 22% of derivatives [4]. This position tolerates significant steric bulk (alkyl, aryl, heteroaryl), directly influencing π-stacking interactions and target binding affinity. The methyl group provides subtle electron donation without compromising planarity.
Unsubstituted pyrazolo[3,4-b]pyridines exhibit a dynamic tautomeric equilibrium between 1H- and 2H- forms (Fig. 2). However, comprehensive computational studies (AM1, DFT) conclusively demonstrate the 1H-tautomer is energetically favored by ~37.03 kJ/mol (9 kcal/mol) over the 2H-form due to superior aromatic stabilization across both rings [4]. This significant energy difference arises because the 1H-configuration permits complete 10-π-electron delocalization (6 from pyridine, 4 from pyrazole), fulfilling Hückel's rule criteria for both rings simultaneously. In contrast, the 2H-tautomer disrupts the pyridine ring's aromaticity, resulting in a less stable, non-aromatic pyridinium-like moiety [4].
Table 3: Energetic and Aromatic Properties of Pyrazolo[3,4-b]pyridine Tautomers
Property | 1H-Tautomer | 2H-Tautomer | Experimental Evidence |
---|---|---|---|
Relative Energy (kJ/mol) | 0 (Global Minimum) | +37.03 | AM1/DFT Calculations [4] |
Aromaticity (Pyrazole) | Full 6π-electron aromatic | Full 6π-electron aromatic | NMR Chemical Shifts, X-ray Crystallography |
Aromaticity (Pyridine) | Full 6π-electron aromatic | Disrupted (4π-electron non-aromatic) | NICS Calculations |
Prevalence in Solid State | >99% | <1% | Single-Crystal XRD Studies |
Effect of N1-Methyl | Locks 1H-form | Not observed | Spectroscopic Analysis [8] |
Introduction of an N1-methyl group, as present in ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, irreversibly locks the system in the 1H-tautomer by blocking proton migration to N2. This substitution eliminates tautomeric ambiguity, ensures consistent electronic properties, and enhances metabolic stability by protecting the pyrazole nitrogen from oxidative metabolism [4] [8]. The methyl group’s electron-donating inductive effect slightly increases electron density at C3 and C5, potentially enhancing reactivity toward electrophiles at C4 or influencing binding interactions.
The ethyl carboxylate at C5 further stabilizes the 1H-tautomer through resonance and inductive effects. The carbonyl group withdraws electron density from the pyridine ring, marginally decreasing basicity but reinforcing the aromatic character by mitigating charge separation in the canonical forms. This electronic modulation, combined with the N1-methyl group, creates a rigid, planar scaffold ideal for intercalation or π-stacking in biological targets, as evidenced in clinical pyrazolopyridine drugs like Vericiguat and Riociguat [4].
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0